molecular formula C14H18N2O6 B5127712 5-Nitro-6-(2,3,4-trimethoxyphenyl)piperidin-2-one

5-Nitro-6-(2,3,4-trimethoxyphenyl)piperidin-2-one

Cat. No.: B5127712
M. Wt: 310.30 g/mol
InChI Key: CEPAIOWRPDKZQP-UHFFFAOYSA-N
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Description

5-Nitro-6-(2,3,4-trimethoxyphenyl)piperidin-2-one is a chemical compound that belongs to the class of piperidinones. Piperidinones are six-membered heterocyclic compounds containing a nitrogen atom. This specific compound is characterized by the presence of a nitro group at the 5-position and a 2,3,4-trimethoxyphenyl group at the 6-position of the piperidin-2-one ring. It has a molecular formula of C14H18N2O6 and a molecular weight of 310.302 Da .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-6-(2,3,4-trimethoxyphenyl)piperidin-2-one typically involves the following steps:

    Formation of the Piperidinone Ring: The piperidinone ring can be synthesized through a cyclization reaction involving appropriate precursors. For example, a common method involves the cyclization of a suitable amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced through nitration reactions using reagents such as nitric acid or a mixture of nitric acid and sulfuric acid.

    Attachment of the Trimethoxyphenyl Group: The 2,3,4-trimethoxyphenyl group can be attached through a substitution reaction, where a suitable precursor containing the trimethoxyphenyl moiety reacts with the piperidinone intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or methoxy groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted piperidinone derivatives with various functional groups.

Scientific Research Applications

5-Nitro-6-(2,3,4-trimethoxyphenyl)piperidin-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-Nitro-6-(2,3,4-trimethoxyphenyl)piperidin-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the trimethoxyphenyl group can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    6-(2,3,4-Trimethoxyphenyl)piperidin-2-one: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    5-Nitro-6-phenylpiperidin-2-one: Lacks the methoxy groups, which can affect its solubility and binding properties.

    5-Nitro-6-(3,4,5-trimethoxyphenyl)piperidin-2-one: Similar structure but with different positioning of the methoxy groups, potentially leading to variations in biological activity.

Uniqueness

5-Nitro-6-(2,3,4-trimethoxyphenyl)piperidin-2-one is unique due to the specific combination of the nitro group and the 2,3,4-trimethoxyphenyl group. This combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-nitro-6-(2,3,4-trimethoxyphenyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6/c1-20-10-6-4-8(13(21-2)14(10)22-3)12-9(16(18)19)5-7-11(17)15-12/h4,6,9,12H,5,7H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPAIOWRPDKZQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C2C(CCC(=O)N2)[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201786
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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